molecular formula C36H22O8 B13074260 2-(4-(Benzoyloxy)phenyl)-4-oxo-4h-chromene-5,7-diyl dibenzoate

2-(4-(Benzoyloxy)phenyl)-4-oxo-4h-chromene-5,7-diyl dibenzoate

Cat. No.: B13074260
M. Wt: 582.6 g/mol
InChI Key: VOTBHILUEXLILR-UHFFFAOYSA-N
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Description

2-(4-(Benzoyloxy)phenyl)-4-oxo-4h-chromene-5,7-diyl dibenzoate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzoyloxy)phenyl)-4-oxo-4h-chromene-5,7-diyl dibenzoate typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by the introduction of the benzoyloxy groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium metabisulfite. The reaction temperatures are usually maintained around 60°C for optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzoyloxy)phenyl)-4-oxo-4h-chromene-5,7-diyl dibenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-(Benzoyloxy)phenyl)-4-oxo-4h-chromene-5,7-diyl dibenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Benzoyloxy)phenyl)-4-oxo-4h-chromene-5,7-diyl dibenzoate involves its interaction with various molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also interacts with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-(Benzoyloxy)phenyl)-4-oxo-4h-chromene-5,7-diyl dibenzoate apart is its unique combination of benzoyloxy and chromene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C36H22O8

Molecular Weight

582.6 g/mol

IUPAC Name

[4-(5,7-dibenzoyloxy-4-oxochromen-2-yl)phenyl] benzoate

InChI

InChI=1S/C36H22O8/c37-29-22-30(23-16-18-27(19-17-23)41-34(38)24-10-4-1-5-11-24)43-31-20-28(42-35(39)25-12-6-2-7-13-25)21-32(33(29)31)44-36(40)26-14-8-3-9-15-26/h1-22H

InChI Key

VOTBHILUEXLILR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C=C(C=C4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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